molecular formula C17H14F3N5O B2512762 N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)quinoxaline-2-carboxamide CAS No. 1396751-54-4

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)quinoxaline-2-carboxamide

Cat. No.: B2512762
CAS No.: 1396751-54-4
M. Wt: 361.328
InChI Key: IQSLRTJHLICMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)quinoxaline-2-carboxamide is a heterocyclic compound featuring a quinoxaline core linked via a carboxamide group to a pyrimidinyl-ethyl moiety. The quinoxaline ring system is known for its planar, aromatic structure, which facilitates π-π interactions in biological systems, while the pyrimidine subunit with a trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity .

Properties

IUPAC Name

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O/c1-10-8-14(17(18,19)20)25-15(23-10)6-7-21-16(26)13-9-22-11-4-2-3-5-12(11)24-13/h2-5,8-9H,6-7H2,1H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSLRTJHLICMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2=NC3=CC=CC=C3N=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)quinoxaline-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C15_{15}H15_{15}F3_3N4_4O

IUPAC Name: this compound

The compound features a quinoxaline core linked to a pyrimidine moiety, which is further substituted with a trifluoromethyl group. This unique structure contributes to its biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound is known to inhibit certain enzymes involved in inflammatory pathways, particularly through the modulation of the NF-kB signaling pathway.
  • Receptor Interaction: It may also interact with receptors in the central nervous system, influencing various signaling cascades that lead to neuroprotective effects.
  • Antioxidant Activity: By modulating the activity of antioxidant enzymes, it can reduce oxidative stress, which is crucial in many pathological conditions.

Anti-inflammatory and Neuroprotective Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated its ability to reduce pro-inflammatory cytokines in vitro, highlighting its potential as a therapeutic agent for conditions like arthritis and neurodegenerative diseases .

Anticancer Potential

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines by inducing apoptosis. For instance, it was found to exhibit cytotoxic effects against human chronic myeloid leukemia (CML) cell lines, with an IC50 value indicating effective inhibition at nanomolar concentrations .

Research Studies and Case Studies

StudyObjectiveFindings
Evaluate anti-inflammatory effectsReduced cytokine levels in vitro
Assess anticancer activitySignificant cytotoxicity against CML cells
Investigate enzyme inhibitionInhibition of specific kinases involved in cancer progression

Case Study: Anticancer Activity

A detailed investigation into the anticancer properties revealed that the compound inhibited HsPim-1 kinase activity with an IC50 value of 74 nM, showcasing its potential as an anticancer agent. The study also indicated that the compound's structural features are critical for its selectivity and potency against cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of key structural analogs is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)quinoxaline-2-carboxamide C₁₇H₁₂F₃N₅O 359.3 Quinoxaline-2-carboxamide, pyrimidinyl-ethyl
2-bromo-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide C₁₅H₁₃BrF₃N₃O 388.18 Bromo-benzamide, pyrimidinyl-ethyl
N-methylquinoxaline-6-carboxamide C₁₀H₉N₃O 191.2 Methyl, quinoxaline-6-carboxamide

Key Observations:

  • Target Compound vs. 2-Bromo-Benzamide Analog (): The target compound replaces the brominated benzamide group with a quinoxaline-2-carboxamide, reducing molecular weight by ~28.9 g/mol. The shared pyrimidinyl-ethyl group suggests a conserved structural motif for target binding, possibly in enzyme active sites .
  • Target Compound vs. N-methylquinoxaline-6-carboxamide (): The methyl-substituted analog lacks the pyrimidinyl-ethyl group, resulting in a simpler structure with lower molecular weight (191.2 vs. 359.3 g/mol). The absence of the trifluoromethyl group may reduce metabolic stability, highlighting the target compound’s optimized design for prolonged biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.